molecular formula C12H9N3S2 B5520348 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine

Cat. No.: B5520348
M. Wt: 259.4 g/mol
InChI Key: FHPWUMPMAJGLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a useful research compound. Its molecular formula is C12H9N3S2 and its molecular weight is 259.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.02378965 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Analysis and Tautomerism

  • N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine and similar compounds exhibit dynamic tautomerism and divalent N(I) character, as shown by quantum chemical analysis. These compounds have competitive isomeric structures with a relative energy difference of ∼4 kcal/mol, indicating a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen. This property is crucial for their electron-donating capability in various molecular systems (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Anti-tumor Evaluations

  • Research has explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, including the reactions and anti-tumor evaluations of these compounds against human tumor cell lines. Some compounds demonstrated significant inhibitory effects, showcasing the potential of these molecules in developing new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2013).

Development of Novel Hybrid Molecules

  • Novel pyridine-thiazole hybrid molecules have been synthesized, revealing high antiproliferative activity against various tumor cell lines. This highlights the potential of these compounds as anticancer agents, with mechanisms of action possibly related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Electrochemical Applications

  • The electron-accepting ability of thiadiazolo[3,4-c]pyridine, an analog of the compound , has been utilized in the development of novel donor-acceptor-type systems for electrochromics. This research underscores the compound's potential in creating materials with favorable redox activity and stability for electrochromic applications (Ming et al., 2015).

Antimicrobial and Antitumor Activities

  • Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has demonstrated potent antitumor and antibacterial agents. This indicates the broad application of such compounds in medicinal chemistry for the development of treatments against various diseases (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

The future directions for the study and application of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine” and related thiazoles could include further exploration of their biological activities and potential uses in medicine, as well as the development of new synthesis methods and chemical reactions .

Properties

IUPAC Name

N-pyridin-2-yl-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c1-2-6-13-11(5-1)15-12-14-9(8-17-12)10-4-3-7-16-10/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPWUMPMAJGLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.